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Compound Name:
1-Cyclopropylpiperazine

hydrochloride

CAS No.: 223556-29-4

Cat. No.: B3049872

Get Quote

Executive Summary
1-Cyclopropylpiperazine (CAS: 20327-23-5 for free base) is a privileged heterocyclic scaffold

widely employed in drug discovery, particularly for central nervous system (CNS) targets and

kinase inhibitors.[1][2] It is distinct from its amide analog, 1-(cyclopropylcarbonyl)piperazine,

which serves as a precursor.

The hydrochloride salt form (typically the dihydrochloride) is the preferred solid-state entity for

handling and storage due to the volatility and oxidation sensitivity of the free amine. This guide

analyzes its dual-nitrogen topology, the electronic influence of the cyclopropyl ring, and its

spectroscopic signature.
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Property Detail

IUPAC Name 1-Cyclopropylpiperazine dihydrochloride

Common Synonyms
N-Cyclopropylpiperazine 2HCl; 4-

Cyclopropylpiperazine dihydrochloride

CAS Number
20327-23-5 (Free Base); 139256-62-1 (xHCl

salt generic)

Molecular Formula C₇H₁₄N₂[1][2][3][4][5][6] · 2HCl

Molecular Weight
126.20 g/mol (Free Base); ~199.12 g/mol

(Dihydrochloride)

SMILES C1CC1N2CCNCC2.Cl.Cl

Structural Topology
The molecule consists of a six-membered saturated piperazine ring in a chair conformation.[2]

The N1 nitrogen is substituted with a cyclopropyl group, while the N4 nitrogen remains a

secondary amine.
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Figure 1: Topological connectivity and functional group segmentation of 1-

Cyclopropylpiperazine 2HCl.
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Electronic Effect: The cyclopropyl group is electron-withdrawing relative to standard alkyl

groups (e.g., isopropyl) due to the high

-character of the C-C bonds in the ring. This lowers the electron density on the attached N1
nitrogen.[2]

Metabolic Stability: Unlike an

-ethyl or

-isopropyl group, the cyclopropyl ring is resistant to CYP450-mediated dealkylation, making it
a valuable "metabolic blocker" in drug design.

Steric Profile: It provides rigidity and bulk without the rotational freedom of an open alkyl

chain, often improving receptor binding affinity.[2]

The Nitrogen Centers (Basicity & Reactivity)
The molecule contains two non-equivalent basic centers.[2] Understanding their pKa values is

crucial for salt formation and synthesis.[2]

Center Type Approx. pKa Reactivity Profile

N4 (Distal) Secondary Amine ~9.2 – 9.6

Highly nucleophilic;

primary site for

acylation/alkylation

reactions.[2]

N1 (Proximal) Tertiary Amine ~5.5 – 6.5

Less basic due to

cyclopropyl induction

and steric hindrance.

[2]

Salt Stoichiometry: In the presence of excess HCl, both nitrogens are protonated, forming

the dihydrochloride.[2] In controlled conditions (1 eq. HCl), the N4 nitrogen is protonated first

due to its higher basicity.
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Property Value Implication

LogP (Free Base) ~0.2
Moderately polar; good water

solubility as a salt.[2]

PSA (Polar Surface Area) 15.3 Å²
Favorable for CNS penetration

(Blood-Brain Barrier).[2]

Boiling Point 43°C (at 7 mmHg)
Volatile as a free base; must

be stored as HCl salt.[2]

Solubility High in H₂O, MeOH
Suitable for aqueous

formulations.[2]

Spectroscopic Characterization (NMR)
The cyclopropyl group provides a distinct high-field diagnostic signature in ¹H NMR.[2]

¹H NMR Data (DMSO-d₆, Free Base equivalent):

δ 0.25 – 0.40 ppm (4H, m): Cyclopropyl methylene protons (

).[2] The high-field shift is characteristic of the magnetic anisotropy of the cyclopropane ring.

δ 1.54 – 1.60 ppm (1H, m): Cyclopropyl methine proton (

).[2]

δ 2.43 ppm (4H, t): Piperazine protons adjacent to N1 (Cyclopropyl).[2]

δ 2.60 – 2.65 ppm (4H, t): Piperazine protons adjacent to N4 (Secondary amine).[2]

δ 3.30 ppm (1H, s): N-H proton (exchangeable).[2]

Note: In the HCl salt, the piperazine ring protons will shift downfield (δ 3.0 – 3.8 ppm) due to

protonation.
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This route avoids the formation of quaternary ammonium byproducts common in direct

alkylation.[2]

Acylation: Piperazine is reacted with cyclopropanecarbonyl chloride to form 1-

(cyclopropylcarbonyl)piperazine.[2]

Reduction: The amide is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to

yield the 1-cyclopropylpiperazine.[2]

Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the salt.[2]

Route B: Boc-Deprotection (Laboratory Scale)
Used when high purity is required for research.[2]

Start with tert-butyl 4-cyclopropylpiperazine-1-carboxylate.[2][7]

Deprotection: Stir in 4M HCl/Dioxane or TFA/DCM.[2]

Isolation: Evaporation yields the pure hydrochloride salt.[2]
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Figure 2: Synthetic workflow from piperazine precursor to final HCl salt.[2]

Pharmacological Relevance
1-Cyclopropylpiperazine is a "privileged structure" found in several bioactive classes:

Histamine H3 Antagonists: The rigid cyclopropyl group enhances binding to the H3 receptor

pocket compared to flexible alkyl chains.[2]
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Antibacterials: Used as a side-chain modifier in next-generation fluoroquinolones (analogs of

Ciprofloxacin, though Ciprofloxacin itself uses unsubstituted piperazine or other variants).[2]

Kinase Inhibitors: The scaffold appears in inhibitors targeting CSF-1R and other tyrosine

kinases, where the piperazine acts as a solubility-enhancing linker.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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